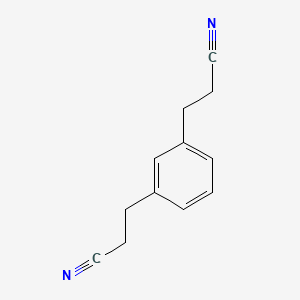methanolate CAS No. 91587-24-5](/img/structure/B14351686.png)
(E)-[(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidene](ethoxy)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate is a complex organic compound characterized by its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various reactions.
Biology
In biology, this compound may be used in studies involving enzyme interactions and metabolic pathways, providing insights into biochemical processes.
Medicine
Industry
In industry, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials, contributing to the development of innovative products.
Mecanismo De Acción
The mechanism of action of (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate include other diazonium salts and methanolate derivatives. These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
What sets (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
91587-24-5 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethyl 4-(diazomethyl)benzoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-8(4-6-9)7-12-11/h3-7H,2H2,1H3 |
Clave InChI |
GUXDCZPXBOUJHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


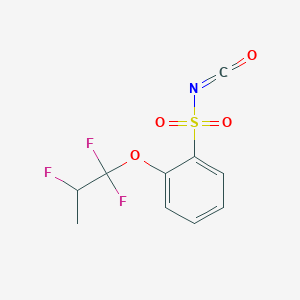
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
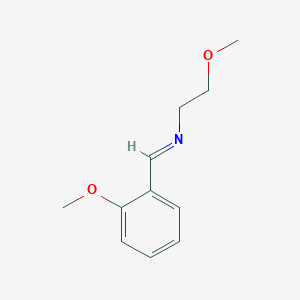
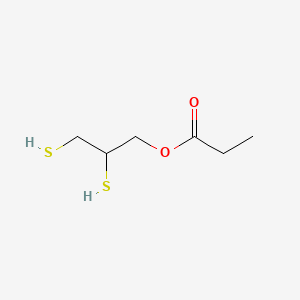
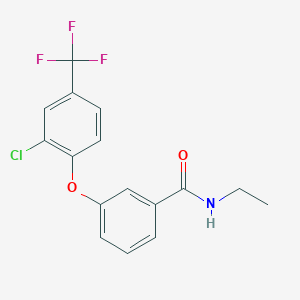
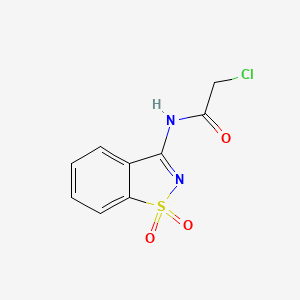
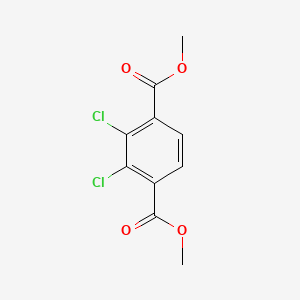

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

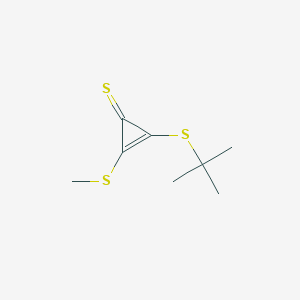
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
